- A fluorous Mukaiyama coupling reagent for a concise condensation reaction: utility of medium-fluorous strategy, Tetrahedron, 2012, 68(20), 3885-3892

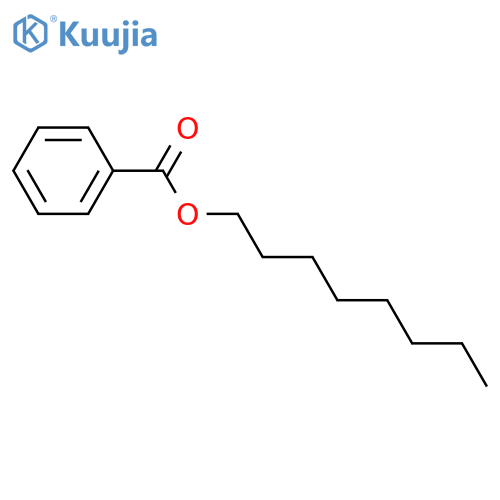

Cas no 94-50-8 (Octyl benzoate)

Octyl benzoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- octyl benzoate

- Benzoesaeure-n-octylester

- Benzoesaeure-octylester

- Benzoic acid octyl ester

- n-Octyl benzoate

- Benzoic acid, octyl ester

- 8JQ9R1SYRZ

- VECVSKFWRQYTAL-UHFFFAOYSA-N

- AK176070

- octylbenzoate

- n-octylbenzoate

- NSC21846

- SY040460

- U004

- 094O508

- Q27894190

- 1-Octyl benzoate

- Benzoic acid 1-octanyl ester

- Caprylyl benzoate

- Dena PF 681

- NSC 21846

- Octyl alcohol, benzoate

- NSC-21846

- DB-119971

- capryl benzoate

- DTXSID1059103

- S10798

- AKOS015915108

- EINECS 202-339-1

- CS-0162958

- UNII-8JQ9R1SYRZ

- MFCD00995104

- AS-17243

- N-OCTYL BENZOAT

- AI3-30501

- CHEBI:156236

- NS00021404

- 94-50-8

- SCHEMBL132523

- CHEMBL118062

- Octyl benzoate

-

- MDL: N/A

- Inchi: 1S/C15H22O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3

- Chiave InChI: VECVSKFWRQYTAL-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=CC=CC=1)OCCCCCCCC

Proprietà calcolate

- Massa esatta: 234.16200

- Massa monoisotopica: 234.162

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 17

- Conta legami ruotabili: 9

- Complessità: 195

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 5.7

- Superficie polare topologica: 26.3

- Conta Tautomer: niente

- Carica superficiale: 0

Proprietà sperimentali

- Densità: 0.964

- Punto di ebollizione: 320.7°C at 760 mmHg

- Punto di infiammabilità: 135.2°C

- Indice di rifrazione: 1.491

- PSA: 26.30000

- LogP: 4.20390

Octyl benzoate Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Condizioni di conservazione:Sealed in dry,Room Temperature

Octyl benzoate Dati doganali

- CODICE SA:2916310090

- Dati doganali:

Codice doganale cinese:

2916310090Panoramica:

2916310090 Altri acidi benzoici e loro sali ed esteri. IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%

Elementi di dichiarazione:

Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportati

M. Ispezione delle merci importate

N. Ispezione delle merci all'esportazioneRiassunto:

2916310090 altri acidi benzoici e suoi sali ed esteri. Condizioni di controllo: AB (certificato di controllo per le merci verso l'interno, certificato di controllo per le merci verso l'esterno). IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

Octyl benzoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O69400-10g |

Octyl Benzoate |

94-50-8 | 95% | 10g |

¥4466.0 | 2022-04-27 | |

| TRC | O272900-1g |

Octyl Benzoate |

94-50-8 | 1g |

$184.00 | 2023-05-17 | ||

| Alichem | A019097934-5g |

Octyl Benzoate |

94-50-8 | 95% | 5g |

$380.00 | 2023-08-31 | |

| eNovation Chemicals LLC | D776383-10g |

Octyl Benzoate |

94-50-8 | 95% | 10g |

$645 | 2024-07-20 | |

| abcr | AB487236-1g |

Octyl benzoate, 95%; . |

94-50-8 | 95% | 1g |

€126.20 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU576-10g |

Benzoic acid, octyl ester |

94-50-8 | 95% | 10g |

¥4054.0 | 2024-04-15 | |

| 1PlusChem | 1P00GUCG-5g |

octyl benzoate |

94-50-8 | 95% | 5g |

$250.00 | 2025-02-27 | |

| A2B Chem LLC | AH85024-1g |

Octyl benzoate |

94-50-8 | 95% | 1g |

$60.00 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU576-250mg |

Benzoic acid, octyl ester |

94-50-8 | 95% | 250mg |

¥245.0 | 2024-04-15 | |

| A2B Chem LLC | AH85024-250mg |

Octyl benzoate |

94-50-8 | 95% | 250mg |

$40.00 | 2024-07-18 |

Octyl benzoate Metodo di produzione

Synthetic Routes 1

1.2 Reagents: Water ; 5 min, rt

Synthetic Routes 2

- N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate as a highly active and selective esterification catalyst, Tetrahedron Letters, 2013, 54(48), 6665-6668

Synthetic Routes 3

1.2 12 h, 75 °C

- Scope and mechanistic insights into the use of tetradecyl(trihexyl)phosphonium bistriflimide: a remarkably selective ionic liquid solvent for substitution reactions, Chemistry - A European Journal, 2006, 12(36), 9314-9322

Synthetic Routes 4

1.2 Solvents: Hexane

- Impurity Annihilation: Chromatography-Free Parallel Mitsunobu Reactions, Organic Letters, 2000, 2(19), 2999-3001

Synthetic Routes 5

1.2 Reagents: 4-Methylpyridine ; 1 h, reflux

- Cl3CCONH2/PPh3. A versatile reagent for synthesis of esters, Synthetic Communications, 2008, 38(16), 2845-2856

Synthetic Routes 6

Synthetic Routes 7

1.2 12 h, 75 °C

- A mild esterification process in phosphonium salt ionic liquid, Tetrahedron Letters, 2005, 46(21), 3641-3644

Synthetic Routes 8

Synthetic Routes 9

1.2 Solvents: Water ; 5 min, rt

- A development of concise amidation and esterification reactions using a medium fluorous Mukaiyama reagent, Meijo Daigaku Sogo Kenkyusho Sogo Gakujutsu Kenkyu Ronbunshu, 2009, 8, 123-128

Synthetic Routes 10

- Synthesis of α,ω-bis[(3-sulfo propyl)-1H-imidazolium-1-yl]polyethylene glycol bis(hydrogen sulfate) and determination of its properties as thermomorphic ionic liquid and its activity as esterification catalyst, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(4), 772-774

Synthetic Routes 11

- Mild organic base-catalyzed primary alcohol-selective aroylation reaction using N-aroylcarbazoles for underexplored prodrugs, ChemRxiv, 2020, 1, 1-5

Synthetic Routes 12

Synthetic Routes 13

1.2 Solvents: Water ; 5 min, rt

- Fluorous N-alkyl-2-halopyridinium salt as condensation reagent, Japan, , ,

Synthetic Routes 14

Synthetic Routes 15

- Synthesis and application of a novel asymmetric azo reagent: 1-(tert-butyl)-2-(4-chlorobenzyl) azodicarboxylate (tBCAD), Tetrahedron, 2017, 73(35), 5321-5326

Synthetic Routes 16

- A facile and efficient protocol for esterification and acetalization in a PEG1000-D(A)IL/toluene thermoregulated catalyst-media combined systems, Journal of Molecular Catalysis A: Chemical, 2013, 379, 46-52

Synthetic Routes 17

1.2 rt → 90 °C; 3 h, 90 °C

- Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands, Japan, , ,

Synthetic Routes 18

1.2 Reagents: Water ; 5 min, rt

- An alternative and facile purification procedure of amidation and esterification reactions using a medium fluorous Mukaiyama reagent, Tetrahedron Letters, 2008, 49(46), 6573-6574

Synthetic Routes 19

1.2 60 min, rt

- Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride, Journal of Oleo Science, 2014, 63(5), 539-544

Synthetic Routes 20

Octyl benzoate Raw materials

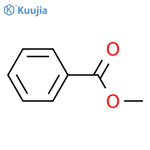

- Methyl benzoate

- 1-Iodooctane

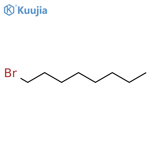

- 1-Bromooctane

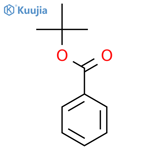

- Tert-Butyl benzoate

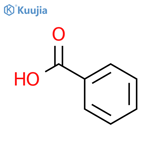

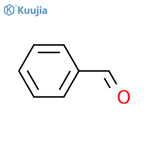

- Benzoic acid

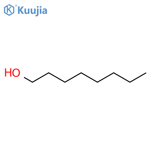

- 1-Octanol

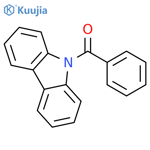

- (9h-Carbazol-9-Yl)(Phenyl)Methanone

- Benzoic anhydride

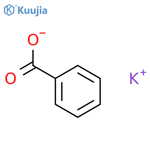

- Potassium benzoate

- Benzaldehyde

Octyl benzoate Preparation Products

Octyl benzoate Letteratura correlata

-

Marco Galeotti,Michela Salamone,Massimo Bietti Chem. Soc. Rev. 2022 51 2171

-

Qiaoxia Guo,Taichi Miyaji,Guohua Gao,Ryuichiro Hara,Tamotsu Takahashi 5 or 6 metal halide/acid chloride systems. Qiaoxia Guo Taichi Miyaji Guohua Gao Ryuichiro Hara Tamotsu Takahashi Chem. Commun. 2001 1018

-

3. CCXXXIV.—Molecular volumes at absolute zero. Part II. Zero volumes and chemical compositionSamuel Sugden J. Chem. Soc. 1927 1786

-

4. Alkylation reactions of potassium carboxylates supported on alumina: comparison between ball-milling, impregnation and dispersion proceduresMichel Gasgnier,Henri Szwarc,Alain Petit,Jean Nahmias,André Loupy J. Chem. Soc. Perkin Trans. 2 2001 1233

-

Qiao Sun,Jean-Fran?ois Soulé Chem. Soc. Rev. 2021 50 10806

94-50-8 (Octyl benzoate) Prodotti correlati

- 131-18-0(1,2-dipentyl benzene-1,2-dicarboxylate)

- 1962-75-0(1,4-dibutyl benzene-1,4-dicarboxylate)

- 84-77-5(Didecyl Phthalate (~90%))

- 84-75-3(Di-n-hexyl Phthalate)

- 6422-86-2(Dioctyl Terepthalate)

- 3126-90-7(Dibutyl isophthalate)

- 136-60-7(Butyl benzoate)

- 84-76-4(Dinonyl phthalate)

- 117-81-7(Bis(2-ethylhexyl) phthalate)

- 94-46-2(Isopentyl benzoate)